molecular formula C9H13NO B13215162 1-(2-Aminocyclohexyl)prop-2-yn-1-one

1-(2-Aminocyclohexyl)prop-2-yn-1-one

Cat. No.: B13215162
M. Wt: 151.21 g/mol
InChI Key: ONHSUOGDMGSSQF-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a prop-2-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclohexyl)prop-2-yn-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminocyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aminocyclohexyl derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Aminocyclohexyl)prop-2-yn-1-one
  • Prop-2-yn-1-amine hydrochloride

Uniqueness

1-(2-Aminocyclohexyl)prop-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminocyclohexyl group and prop-2-yn-1-one moiety provide a versatile framework for various chemical transformations and interactions .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-aminocyclohexyl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,7-8H,3-6,10H2

InChI Key

ONHSUOGDMGSSQF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCCC1N

Origin of Product

United States

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